
Methyl aminolevulinate
Overview
Description
Methyl aminolevulinate (MAL) is a prodrug used in photodynamic therapy (PDT) to treat non-melanoma skin cancers (NMSCs) and precancerous lesions like actinic keratosis (AK). Upon topical application, MAL is metabolized into protoporphyrin IX (PpIX), a photosensitizer that generates reactive oxygen species upon light activation, selectively destroying malignant cells while preserving healthy tissue . MAL is widely recognized for its efficacy, favorable cosmetic outcomes, and tolerability, making it a cornerstone in dermatological PDT.
Preparation Methods
Methyl aminolevulinate is synthesized through the esterification of 5-aminolevulinic acid. The reaction involves the use of methanol and an acid catalyst to produce the methyl ester. Industrial production methods typically involve large-scale esterification processes under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Methyl aminolevulinate undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form protoporphyrin IX, which is a key step in its activation as a photosensitizer.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like oxygen and light, which are essential for its activation in photodynamic therapy. The major product formed from these reactions is protoporphyrin IX .
Scientific Research Applications
Treatment of Actinic Keratosis
Actinic keratosis is a precancerous skin condition resulting from prolonged sun exposure. Methyl aminolevulinate has been extensively studied for its efficacy in treating this condition.
Clinical Efficacy
A retrospective study involving 57 patients demonstrated that photodynamic therapy with this compound significantly improved clinical outcomes, particularly for facial lesions. The study reported a higher response rate and longer remission duration for facial lesions compared to those on the scalp and hands .
Study | Number of Patients | Lesion Location | Response Rate | Remission Duration |
---|---|---|---|---|
Fernández-Guarino et al. (2008) | 57 | Face, Scalp, Hands | Higher for face | Longer for face |
Treatment of Basal Cell Carcinoma
This compound is also used in the treatment of nodular basal cell carcinoma (BCC). A five-year follow-up study comparing PDT with this compound to excision surgery showed promising results.
Long-Term Outcomes
The study included 97 patients and found that the sustained complete response rate at five years was 76% for the this compound group compared to 96% for the surgical group. However, the cosmetic outcomes were significantly better in the PDT group .
Treatment Method | Sustained Complete Response Rate | Cosmetic Outcome |
---|---|---|
This compound PDT | 76% | Excellent/Good: 87% |
Excision Surgery | 96% | Excellent/Good: 54% |
Patient Self-Application of PDT
Recent studies have explored the feasibility of patient self-application of this compound daylight photodynamic therapy (DL-PDT). A study conducted in Germany revealed high levels of patient satisfaction and effectiveness when patients applied the treatment themselves.
Patient Satisfaction and Effectiveness
In this open-label study with 50 elderly patients, 94% reported satisfaction with the treatment process, and at three months post-treatment, 62% of lesions were completely clear .
Parameter | Outcome |
---|---|
Overall Satisfaction | 94% |
Complete Clearance Rate | 62% |
Comparison with Other Treatments
This compound has been shown to be equally effective as other treatments such as aminolevulinic acid in managing actinic keratosis and basal cell carcinoma . A comparative analysis indicates that both treatments yield similar efficacy but may differ in patient tolerability and cosmetic outcomes.
Mechanism of Action
The mechanism of action of methyl aminolevulinate involves its conversion to protoporphyrin IX upon topical application. Protoporphyrin IX accumulates in the treated skin lesions and, upon exposure to light of appropriate wavelength, produces singlet oxygen. This singlet oxygen causes damage to cellular compartments, particularly the mitochondria, leading to cell death. The molecular targets include cellular organelles and pathways involved in apoptosis .
Comparison with Similar Compounds
MAL vs. 5-Aminolevulinic Acid (ALA)
Efficacy :
- In nodular basal cell carcinoma (nBCC), MAL-PDT and ALA-PDT demonstrated equivalent short-term efficacy, with residual tumor rates of 27% (6/22 lesions) for both after 8 weeks .
- For AK, MAL-PDT achieved an 89% complete response rate, significantly higher than placebo (38%) . ALA-PDT showed comparable efficacy in AK but required longer incubation times .
Tolerability :
- MAL-PDT was associated with significantly less procedural pain than ALA-PDT in a study on multiple actinic keratoses (mean pain score: 4.2 vs. 6.8 on a 10-point scale) .
Cost :
Cosmetic Outcomes :
- Both agents yielded excellent/good cosmetic results in >90% of cases, but MAL is preferred for facial lesions due to reduced inflammation .
MAL vs. BF-200ALA (5-ALA Nanoemulsion)
Efficacy :
- In non-aggressive BCCs, BF-200ALA-PDT was non-inferior to MAL-PDT, with similar complete response rates (82% vs. 80%) .
Tolerability :
- Both agents had comparable pain profiles, but BF-200ALA required shorter incubation times (2 hours vs. 3 hours for MAL) .
Advantage :
MAL vs. Hexyl Aminolevulinate (HAL)
Efficacy :
- HAL-PDT (using a 1% concentration) showed equivalent efficacy to MAL-PDT in treating BCCs, with complete response rates of 85% vs. 82% .
Concentration Advantage :
- HAL achieved comparable results at lower concentrations than MAL, which may reduce phototoxicity risks .
MAL vs. Temoporfin
Efficacy :
- Temoporfin, a systemic photosensitizer used for head and neck squamous cell carcinoma (HNSCC), showed distinct mechanisms in preclinical studies. MAL-PDT induced higher apoptosis rates in cutaneous SCC cells, while Temoporfin targeted migration pathways .
Selectivity :
- MAL’s topical application offers localized action, whereas Temoporfin’s systemic use poses broader phototoxicity risks .
Key Research Findings (Data Tables)
Table 1: Efficacy Comparison in BCC and AK
Table 2: Tolerability and Cost
Compound | Mean Pain Score (0–10) | Incubation Time | Cost per Treatment | Reference |
---|---|---|---|---|
MAL | 4.2 | 3 hours | €600 | |
ALA | 6.8 | 4–6 hours | €100 | |
BF-200ALA | 4.5 | 2 hours | €550 | |
HAL | 3.9 | 3 hours | €400 |
Biological Activity
Methyl aminolevulinate (MAL) is a synthetic porphyrin precursor that plays a significant role in photodynamic therapy (PDT), particularly for the treatment of non-hyperkeratotic, non-pigmented actinic keratosis and superficial basal cell carcinoma. This article delves into the biological activity of MAL, examining its mechanisms, efficacy, and clinical applications, supported by data tables and case studies.
MAL acts as a prodrug that is metabolized into protoporphyrin IX (PpIX), a potent photosensitizer. Upon application to the skin lesions, MAL accumulates in the target tissues. When exposed to specific wavelengths of light (typically red light), PpIX generates reactive oxygen species (ROS), including singlet oxygen, which leads to cellular damage and apoptosis in malignant cells. The mechanism can be summarized as follows:
- Application : MAL cream is applied to the affected area.
- Metabolism : MAL is converted to PpIX within the cells.
- Light Activation : Exposure to light activates PpIX, producing ROS.
- Cell Death : ROS induce oxidative stress leading to cell death.
Efficacy in Clinical Studies
MAL has been extensively studied for its efficacy in treating actinic keratosis and basal cell carcinoma. Below is a summary of findings from relevant studies:
Case Studies
-
Actinic Keratosis Treatment :
A retrospective study evaluated patients with multiple actinic keratoses treated with MAL-PDT. The results showed a significant reduction in lesion counts post-treatment, with a high patient satisfaction rate regarding cosmetic outcomes. -
Superficial Basal Cell Carcinoma :
In a clinical trial comparing MAL-PDT to traditional surgical methods, patients receiving MAL-PDT exhibited comparable long-term clearance rates with fewer adverse effects, highlighting its potential as a non-invasive treatment option.
Biological Activity Insights
Research indicates that the biological activity of MAL is influenced by several factors:
- Concentration and Exposure Time : Optimal concentrations (e.g., 0.5 mM) and exposure times (e.g., 5 hours) have been determined for maximum efficacy in PDT protocols .
- Cellular Response : Different cell lines exhibit varying sensitivity to MAL-PDT, suggesting that individual tumor characteristics may influence treatment outcomes .
- Adverse Effects : While generally well-tolerated, some patients may experience localized erythema or swelling post-treatment, which are typically transient .
Q & A
Basic Research Questions
Q. What is the biochemical mechanism of methyl aminolevulinate (MAL) in photodynamic therapy (PDT)?
MAL is a prodrug that penetrates neoplastic cells and is metabolized into protoporphyrin IX (PpIX), a photosensitizer. Upon illumination with red light (570–670 nm), PpIX generates reactive oxygen species (ROS), primarily singlet oxygen, inducing apoptosis and necrosis in targeted cells. The dual selectivity of MAL-PDT arises from preferential PpIX accumulation in malignant tissue and localized light application, minimizing damage to healthy tissue .
Q. What are the standard experimental protocols for MAL-PDT in clinical trials?
Typical protocols involve:
- Application : MAL cream (160 mg/g) under occlusion for 3 hours to ensure optimal PpIX accumulation .
- Illumination : Red light (75 J/cm²) delivered twice, 7 days apart, for lesions like nodular basal cell carcinoma (BCC) .
- Outcome Measures : Primary endpoints include lesion clearance at 3 months, with secondary endpoints such as 12-month recurrence rates and cosmetic outcomes assessed via standardized scales (e.g., "excellent/good" ratings by blinded investigators) .
Q. How is MAL-PDT efficacy validated in preclinical models?
Preclinical studies often use:
- In vitro assays : PpIX fluorescence quantification in cell lines to assess uptake kinetics .
- Animal models : Immunocompromised mice with xenografted human BCC or actinic keratosis (AK) lesions, evaluating tumor regression histologically post-PDT .
Advanced Research Questions
Q. How should researchers address contradictions in recurrence rates between MAL-PDT and surgical excision?
Discrepancies arise from study design differences:
- Prospective RCTs : Surgery showed higher 24-month recurrence-free rates (96% vs. 83% for MAL-PDT in BCC), attributed to deeper lesion penetration in surgery .
- Retrospective analyses : MAL-PDT demonstrated 99.5% clearance in AK/BCC with minimal recurrence, likely due to rigorous patient selection (e.g., superficial lesions) and extended follow-up (5.5 years) . Methodological recommendation : Compare studies by lesion type (nodular vs. superficial), follow-up duration, and retreatment protocols. Use stratified randomization in trials to control for lesion depth and histology .
Q. What methodological considerations are critical for optimizing MAL-PDT protocols?
Key factors include:
- Occlusion time : 3 hours maximizes PpIX synthesis in AK/BCC .
- Light parameters : Wavelength (630 nm for deeper penetration) and fluence rate (75 J/cm²) balance efficacy and pain tolerance .
- Combination therapies : Fractional lasers enhance MAL delivery in microinvasive squamous cell carcinoma (SCC), improving PpIX uptake by 40% in preclinical models .
Q. How can researchers evaluate the long-term biological impact of MAL-PDT?
Use:
- Histopathological validation : Post-treatment biopsies to assess residual dysplasia and inflammatory response .
- Immune profiling : Quantify cytokines (e.g., IL-6, TNF-α) to study PDT-induced immunomodulation .
- Cosmetic outcomes : Standardized tools (e.g., Patient and Observer Scar Assessment Scale) at 12–24 months to quantify scarring/pigmentation changes .
Q. What are the challenges in designing comparative studies of MAL-PDT versus other topical agents?
Challenges include:
- Heterogeneous endpoints : Align outcome measures (e.g., histologic clearance vs. clinical assessment) across studies .
- Blinding : Use independent, blinded evaluators to reduce bias in cosmetic and efficacy ratings .
- Sample size : Power calculations based on expected recurrence rates (e.g., 5% for MAL-PDT vs. 2% for surgery) to ensure statistical validity .
Q. Data Analysis and Interpretation
Q. How should conflicting data on MAL-PDT efficacy in aggressive BCC subtypes be resolved?
Aggressive subtypes (e.g., morpheaform BCC) show lower response rates due to deeper invasion. Recommendations :
- Stratify analysis by histologic subtype in trials.
- Combine MAL-PDT with debulking surgery or adjuvant imiquimod to target residual cells .
Q. What statistical methods are appropriate for analyzing MAL-PDT cohort studies?
Use:
- Kaplan-Meier analysis : For recurrence-free survival over time .
- Multivariate regression : To adjust for confounders like lesion size, location, and patient age .
Q. Ethical and Practical Considerations
Q. How can researchers mitigate bias in patient-reported outcomes (PROs) for MAL-PDT?
Implement:
Properties
IUPAC Name |
methyl 5-amino-4-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-10-6(9)3-2-5(8)4-7/h2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUAYBAIHCDHHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048570 | |
Record name | Methyl aminolevulinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methyl aminolevulinate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015127 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble, 2.20e+02 g/L | |
Record name | Methyl aminolevulinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00992 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methyl aminolevulinate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015127 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33320-16-0 | |
Record name | Methyl aminolevulinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33320-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl aminolevulinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033320160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl aminolevulinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00992 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methyl aminolevulinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL AMINOLEVULINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/585NM85KYM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methyl aminolevulinate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015127 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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